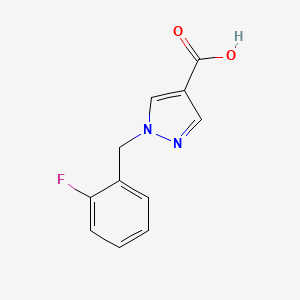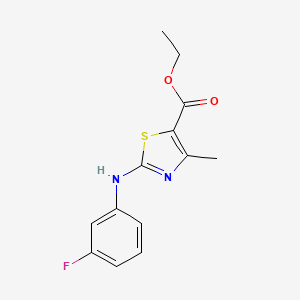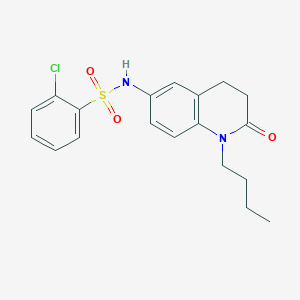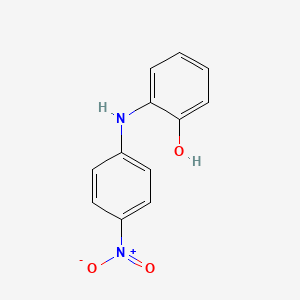
1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the pyrazole ring, which imparts unique chemical and physical properties
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with soluble guanylate cyclase (sgc), a key enzyme in the nitric oxide (no) signaling pathway .
Mode of Action
It’s known that sgc stimulators and activators bind directly to reduced, heme-containing and oxidized, heme-free sgc, respectively, which results in an increase in cyclic guanylyl monophosphate (cgmp) production . The action of sGC stimulators at the heme-containing enzyme is independent of NO but is enhanced in the presence of NO .
Biochemical Pathways
The compound likely affects the NO/sGC/cGMP pathway. In this pathway, NO activates sGC, leading to the production of cGMP. This secondary messenger then triggers various downstream effects, including vasodilation and inhibition of platelet aggregation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as an sGC stimulator, it could potentially lead to vasodilation and inhibition of platelet aggregation .
Vorbereitungsmethoden
The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides and the pyrazole intermediate.
Carboxylation: The final step involves the carboxylation of the pyrazole derivative to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives, as well as esters.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which affects its chemical reactivity and biological activity.
1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid: The presence of a bromobenzyl group imparts different electronic and steric properties compared to the fluorobenzyl group.
1-(2-Methylbenzyl)-1H-pyrazole-4-carboxylic acid: The methylbenzyl group provides different hydrophobic interactions and steric effects compared to the fluorobenzyl group.
The uniqueness of this compound lies in the presence of the fluorine atom, which enhances its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-10-4-2-1-3-8(10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVWRBACKOQREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2930235.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine](/img/structure/B2930237.png)
![6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2930239.png)
![2-((2-Methoxy-5-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2930240.png)

![2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2930242.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2930245.png)
![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2930247.png)
![6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide](/img/structure/B2930248.png)
![2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2930251.png)



